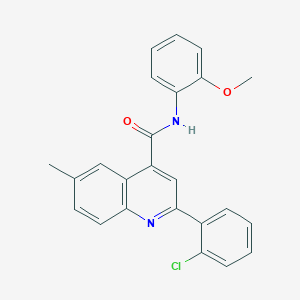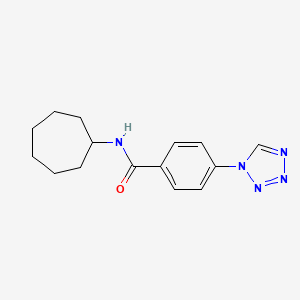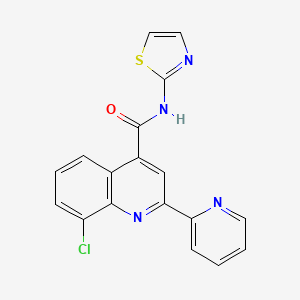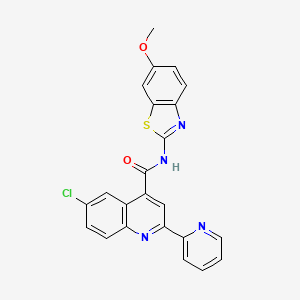
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide
説明
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide, also known as CMX-2043, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. CMX-2043 belongs to the class of quinolinecarboxamides and has been found to exhibit antioxidant, anti-inflammatory, and anti-fibrotic properties.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes such as xanthine oxidase, NADPH oxidase, and myeloperoxidase, which are involved in the production of reactive oxygen species (ROS). In addition, this compound has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. Furthermore, this compound has been found to inhibit the activity of various fibrotic markers such as TGF-β and collagen, which are involved in the development of tissue fibrosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can scavenge ROS and inhibit the production of ROS in various cell types. In addition, this compound has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Furthermore, this compound has been found to inhibit the expression of various fibrotic markers and reduce the deposition of collagen in various tissues.
実験室実験の利点と制限
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach the target site. In addition, this compound has been found to be stable under various experimental conditions and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the development of novel formulations and delivery systems for this compound could improve its solubility and bioavailability, which could enhance its therapeutic efficacy. Finally, the development of animal models for this compound could provide valuable insights into its potential applications in vivo.
科学的研究の応用
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases. The antioxidant and anti-inflammatory properties of this compound have been found to be effective in reducing oxidative stress and inflammation, which are major contributors to the pathogenesis of these diseases. In addition, this compound has also been found to exhibit anti-fibrotic properties, which make it a potential therapeutic agent for diseases characterized by excessive tissue fibrosis such as liver cirrhosis and pulmonary fibrosis.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-11-12-20-17(13-15)18(14-22(26-20)16-7-3-4-8-19(16)25)24(28)27-21-9-5-6-10-23(21)29-2/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJICYQYTFHGKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-3-[(2,4-difluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4773868.png)

![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
![2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole](/img/structure/B4773890.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4773895.png)


![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773913.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4773926.png)
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4773952.png)
![5-{[4-(4-butylphenyl)-3-cyano-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4773955.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4773959.png)
![2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4773964.png)
